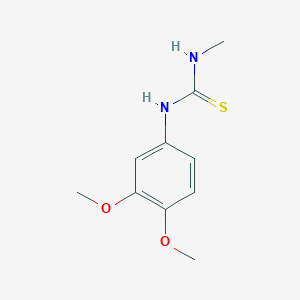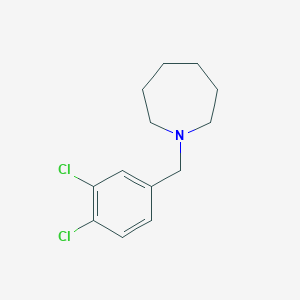
3-(acetylamino)-N-(2-chlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(acetylamino)-N-(2-chlorophenyl)benzamide, also known as ACB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has a molecular weight of 295.76 g/mol. The synthesis of ACB involves the reaction of 2-chloroaniline with acetic anhydride and benzoyl chloride.
Mécanisme D'action
The mechanism of action of 3-(acetylamino)-N-(2-chlorophenyl)benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a key role in the regulation of gene expression. By inhibiting HDAC, 3-(acetylamino)-N-(2-chlorophenyl)benzamide can modulate the expression of genes involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-(acetylamino)-N-(2-chlorophenyl)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of genes involved in cell growth and differentiation. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(acetylamino)-N-(2-chlorophenyl)benzamide is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, there are also some limitations to using 3-(acetylamino)-N-(2-chlorophenyl)benzamide in lab experiments. For example, 3-(acetylamino)-N-(2-chlorophenyl)benzamide can be toxic to normal cells at high concentrations, making it difficult to use in vivo.
Orientations Futures
There are several future directions for the study of 3-(acetylamino)-N-(2-chlorophenyl)benzamide. One potential direction is to investigate the use of 3-(acetylamino)-N-(2-chlorophenyl)benzamide in combination with other drugs for the treatment of cancer. Another potential direction is to study the effects of 3-(acetylamino)-N-(2-chlorophenyl)benzamide on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 3-(acetylamino)-N-(2-chlorophenyl)benzamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-(acetylamino)-N-(2-chlorophenyl)benzamide involves the reaction of 2-chloroaniline with acetic anhydride and benzoyl chloride. This reaction leads to the formation of 3-(acetylamino)-N-(2-chlorophenyl)benzamide, which is then purified using column chromatography. The yield of 3-(acetylamino)-N-(2-chlorophenyl)benzamide obtained from this synthesis method is typically around 70-80%.
Applications De Recherche Scientifique
3-(acetylamino)-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 3-(acetylamino)-N-(2-chlorophenyl)benzamide is in the treatment of cancer. Studies have shown that 3-(acetylamino)-N-(2-chlorophenyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-(acetylamino)-N-(2-chlorophenyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-acetamido-N-(2-chlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-12-6-4-5-11(9-12)15(20)18-14-8-3-2-7-13(14)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCMLGWLZHMHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(acetylamino)-N-(2-chlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)


![2-(N-butylethanimidoyl)-3-[(diphenylboryl)amino]-4,4,4-trifluoro-1-phenyl-2-buten-1-one](/img/structure/B5765128.png)
![methyl 2-[(3,4-dihydro-1(2H)-quinolinylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5765131.png)
![3-(2-furyl)-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5765136.png)





![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)